1-{2-fluoro-4-[(1E)-1-(2-phenylhydrazinylidene)ethyl]phenyl}-4-methylpiperazine
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Overview
Description
1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE is a complex organic compound that features a fluorinated biphenyl structure with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 2-fluoro-4-nitrobenzene with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a cyclization reaction with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE: shares similarities with other fluorinated biphenyl compounds and piperazine derivatives.
1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE: is unique due to its specific substitution pattern and the presence of both fluorine and piperazine moieties.
Uniqueness
The uniqueness of 1-{2-FLUORO-4-[(1E)-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]PHENYL}-4-METHYLPIPERAZINE lies in its combination of a fluorinated biphenyl structure with a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23FN4 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(E)-1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethylideneamino]aniline |
InChI |
InChI=1S/C19H23FN4/c1-15(21-22-17-6-4-3-5-7-17)16-8-9-19(18(20)14-16)24-12-10-23(2)11-13-24/h3-9,14,22H,10-13H2,1-2H3/b21-15+ |
InChI Key |
FVYCTAFDDSVLQL-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC(=C(C=C2)N3CCN(CC3)C)F |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC(=C(C=C2)N3CCN(CC3)C)F |
Origin of Product |
United States |
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